3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-11-26-17-8-6-7-16(13-17)19(25)22-21-24-23-20(27-21)18-10-9-14(2)12-15(18)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNXHNMZQATAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development. It has been investigated for:
- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Compounds with similar structures have shown significant GSK-3 inhibitory activity, which is crucial for treating conditions such as diabetes and neurodegenerative diseases .
- Antibacterial Activity : Recent studies indicate that oxadiazole-containing compounds exhibit antibacterial properties against multidrug-resistant bacteria like MRSA. The mechanism involves targeting the bacterial division protein FtsZ .
Materials Science
In materials science, 3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be utilized to develop new materials with specific properties, such as:
- Conductivity : Its unique electronic properties may allow it to be incorporated into conductive polymers or electronic devices.
- Fluorescence : The compound's structural features may lend themselves to applications in fluorescent materials or sensors.
Biological Studies
The compound can serve as a probe or marker in biological research to understand cellular processes and interactions. Some potential applications include:
- Cellular Imaging : Due to its fluorescent properties, it can be used in imaging techniques to study cellular dynamics.
- Drug Delivery Systems : Its chemical structure may facilitate the design of targeted drug delivery systems that enhance therapeutic efficacy.
Case Study 1: GSK-3 Inhibition
A study demonstrated that derivatives of oxadiazole exhibited potent inhibition of GSK-3 activity. This inhibition is crucial for regulating glucose metabolism and has implications for treating diabetes and Alzheimer's disease .
Case Study 2: Antibacterial Properties
Research published in Antibiotics highlighted the efficacy of oxadiazole derivatives against MRSA strains. The study found that these compounds significantly reduced bacterial viability by disrupting essential cellular processes .
Mechanism of Action
The mechanism of action of 3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Antifungal Potential: The structural resemblance to LMM5/LMM11 () suggests the target may inhibit fungal thioredoxin reductase, a mechanism critical for combating drug-resistant strains like C. albicans.
- Enzyme Inhibition : Analogous compounds in and inhibit human carbonic anhydrase II (hCA II) and Ca²⁺/calmodulin, respectively. The target’s benzamide moiety could similarly interact with catalytic zinc ions in metalloenzymes .
- Optimization Opportunities : Introducing polar groups (e.g., hydroxyl, carboxyl) to the butoxy chain or varying the oxadiazole substituents (e.g., 4-fluorophenyl) could enhance potency or selectivity, as seen in .
Biological Activity
3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzamide core linked to an oxadiazole ring, which is further substituted with a butoxy group and a dimethylphenyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis .
- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. This interaction may lead to therapeutic effects in conditions such as cancer.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, it was found to reduce cell viability in human breast cancer cells by inducing apoptosis at concentrations above its IC50 value .
- Mechanistic Studies : Research indicates that the compound may induce cell cycle arrest and apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations (50 µM). The study concluded that this compound could be a promising candidate for further development as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results showed notable inhibition zones in agar diffusion tests, suggesting its potential use as an antibacterial agent in clinical settings .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| IUPAC Name | This compound |
| Anticancer Activity | Significant inhibition of cell proliferation in breast cancer cells |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Mechanism | Enzyme inhibition; receptor modulation |
Q & A
Q. Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and purity during synthesis?
Answer:
- Basic: Synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative to form the oxadiazole ring, followed by coupling with a benzamide group. Key steps include:
- Preparation of the hydrazide precursor via hydrazine reaction with an ester or acyl chloride.
- Cyclization using agents like POCl₃ or polyphosphoric acid to form the oxadiazole core .
- Amide coupling via EDCI/HOBt or other activating agents to attach the 3-butoxybenzamide moiety .
- Advanced: Yield optimization can be achieved by:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves coupling step purity .
- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 80–100°C for 30 minutes vs. 12 hours under reflux) .
- Catalysts: Using Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improves regioselectivity and reduces side products .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Q. Advanced: How can structural ambiguities (e.g., tautomerism) be resolved in oxadiazole derivatives?
Answer:
- Basic: Standard characterization includes:
- Advanced: Dynamic NMR studies (variable-temperature ¹H NMR) or X-ray crystallography differentiate tautomers (e.g., oxadiazole vs. thiadiazole forms). NOESY correlations can resolve positional isomerism in aromatic substituents .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
- Basic: Standard assays include:
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer: MTT assay (IC₅₀ in HCT116 or MCF-7 cell lines) .
- Enzyme inhibition: Fluorometric assays (e.g., COX-2 or α-glucosidase inhibition) .
- Advanced: SAR strategies:
- Substituent variation: Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding .
- Bioisosteric replacement: Substitute the oxadiazole ring with 1,2,4-triazole to modulate solubility .
Basic: How does the oxadiazole ring influence the compound’s stability under physiological conditions?
Q. Advanced: What strategies can mitigate hydrolysis of the oxadiazole ring in vivo?
Answer:
- Basic: The oxadiazole ring is prone to hydrolysis in acidic/basic conditions, impacting bioavailability. Stability testing via HPLC under simulated gastric fluid (pH 2.0) identifies degradation products .
- Advanced: Stabilization approaches:
- Formulation: Encapsulation in liposomes or cyclodextrins .
- Structural modification: Introduce steric hindrance (e.g., 2-butoxy vs. 3-butoxy) or electron-donating groups to slow hydrolysis .
Basic: What computational tools predict binding modes of this compound with biological targets?
Q. Advanced: How can molecular dynamics (MD) simulations validate target engagement?
Answer:
- Basic: Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets in targets like tubulin or CYP51 .
- Advanced: MD simulations (GROMACS, AMBER) assess binding stability over time (50–100 ns trajectories). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) calculations .
Basic: How can conflicting bioactivity data across similar oxadiazole derivatives be resolved?
Q. Advanced: What statistical methods analyze SAR datasets to prioritize analogs for synthesis?
Answer:
- Basic: Re-evaluate assay conditions (e.g., cell line specificity, incubation time). Cross-validate using orthogonal assays (e.g., Western blot for apoptosis markers) .
- Advanced: Multivariate analysis (PCA, PLS) correlates substituent properties (Hammett σ, logP) with activity. Machine learning (Random Forest) predicts promising candidates .
Basic: What in vivo models are appropriate for preclinical testing?
Q. Advanced: How can pharmacokinetic (PK) parameters guide dosing regimens?
Answer:
- Basic: Xenograft models (e.g., murine HCT116 tumors) assess antitumor efficacy. PK studies in rodents measure Cₘₐₓ, t₁/₂, and bioavailability .
- Advanced: Physiologically based PK (PBPK) modeling predicts human dose scaling. Metabolite identification (LC-MS/MS) informs toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
